3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
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Overview
Description
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities and are often used in medicinal chemistry .
Mode of Action
Quinoline and its derivatives are known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Quinoline derivatives have been known to interfere with various biochemical pathways, including those involved in cell signaling, enzyme activity, and gene expression .
Result of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of a suitable precursor to form the 1,2,4-oxadiazole ring, followed by the introduction of the quinoline moiety. The tert-butyl group is usually introduced via alkylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the 1,2,4-oxadiazole ring and tert-butyl group.
2-Hydroxyquinoline: Lacks the 1,2,4-oxadiazole ring and tert-butyl group but has a hydroxyl group at the 2-position.
4-Hydroxyquinoline: Similar to 2-hydroxyquinoline but with the hydroxyl group at the 4-position
Uniqueness
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is unique due to the presence of the 1,2,4-oxadiazole ring and the tert-butyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-15(2,3)14-17-12(18-20-14)10-8-9-6-4-5-7-11(9)16-13(10)19/h4-8H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNZWZYEUVRFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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